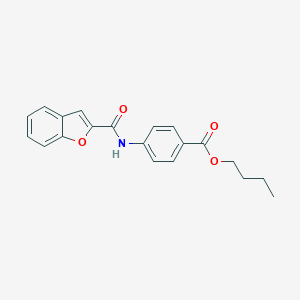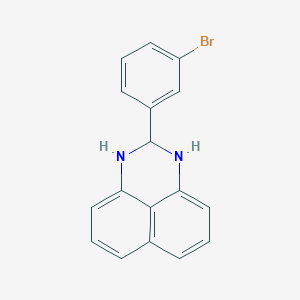
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained significant attention in the scientific community due to its potential health benefits and therapeutic properties. I3C has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant effects. In
Wirkmechanismus
The exact mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one works by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in regulating gene expression and cell growth. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR), which help remove harmful toxins from the body. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may help prevent chronic diseases such as heart disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it is a natural compound found in many common foods, making it easy to obtain and study. However, one limitation is that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not very stable and can degrade quickly, making it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one's effects on gut microbiota and its potential role in promoting gut health. Additionally, more research is needed to fully understand the mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.
Synthesemethoden
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized from glucobrassicin, a glucosinolate found in cruciferous vegetables. When glucobrassicin is broken down by an enzyme called myrosinase, it forms (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can also be synthesized in the laboratory by reacting indole and 3-methyl-2-butanone in the presence of sulfur and a base.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential health benefits and therapeutic properties. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as heart disease and diabetes.
Eigenschaften
CAS-Nummer |
93656-20-3 |
|---|---|
Produktname |
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Molekularformel |
C18H12N2OS2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H12N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h1-11,21H/b12-10+ |
InChI-Schlüssel |
NHAXYTWIOUIZSC-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)

